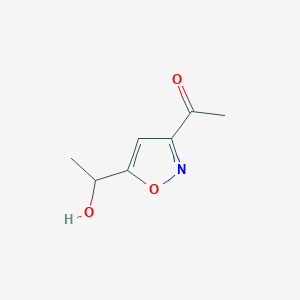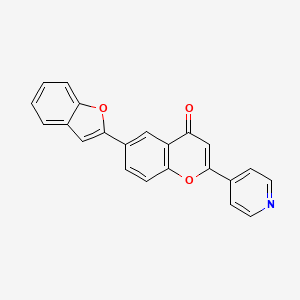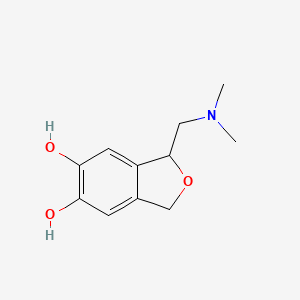
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol is an organic compound that belongs to the class of isobenzofurans. This compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a dihydroisobenzofuran ring system. The compound also contains two hydroxyl groups at the 5 and 6 positions of the dihydroisobenzofuran ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol typically involves the following steps:
Formation of the Isobenzofuran Ring: The initial step involves the formation of the isobenzofuran ring system. This can be achieved through cyclization reactions involving suitable precursors such as phthalic anhydride and appropriate nucleophiles.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction. This step often involves the use of dimethylamine and formaldehyde under basic conditions to form the dimethylaminomethyl group.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the 5 and 6 positions of the dihydroisobenzofuran ring. This can be achieved through selective hydroxylation reactions using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The dimethylamino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学研究应用
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, while the hydroxyl groups can form additional hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol: The parent compound with unique structural features.
Dimethylaminomethyl derivatives: Compounds with similar dimethylaminomethyl groups but different ring systems.
Isobenzofuran derivatives: Compounds with similar isobenzofuran ring systems but different substituents.
Uniqueness
This compound is unique due to the presence of both dimethylamino and hydroxyl groups on the isobenzofuran ring. This combination of functional groups imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
1-[(dimethylamino)methyl]-1,3-dihydro-2-benzofuran-5,6-diol |
InChI |
InChI=1S/C11H15NO3/c1-12(2)5-11-8-4-10(14)9(13)3-7(8)6-15-11/h3-4,11,13-14H,5-6H2,1-2H3 |
InChI 键 |
AXOBRCSORCNZAQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1C2=CC(=C(C=C2CO1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


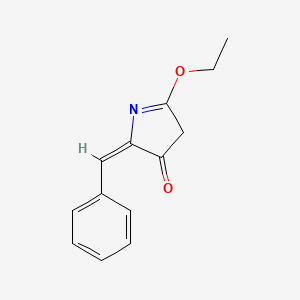

![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
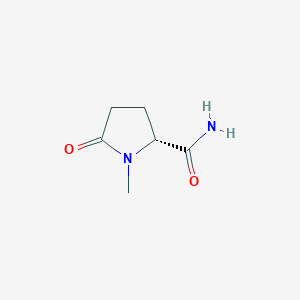
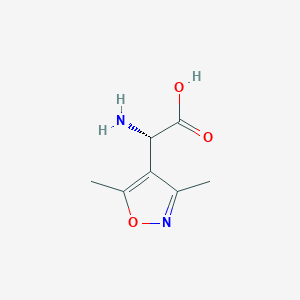
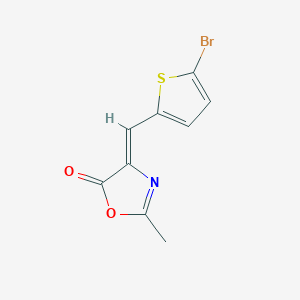
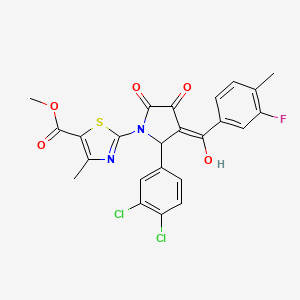
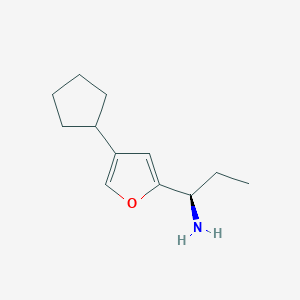
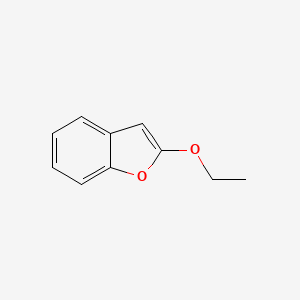
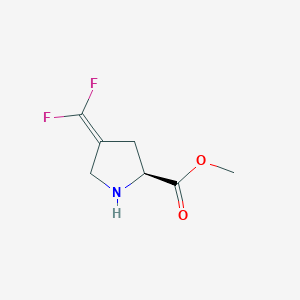
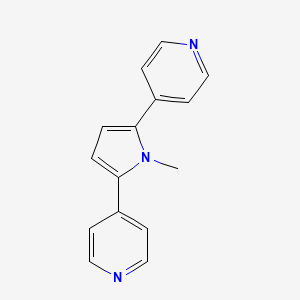
![[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12875614.png)
